molecular formula C11H14O3 B8812701 Ethyl 2-phenoxypropanoate

Ethyl 2-phenoxypropanoate

Cat. No. B8812701
M. Wt: 194.23 g/mol
InChI Key: IQNBTWADYKHANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04169720

Procedure details

A mixture consisting of 34.8 gm (0.37 mol) of phenol, 111 gm (0.81 mol) of potassium carbonate, 89 ml (0.69 mol) of ethyl 2-bromo-propionate and 200 ml of ethanol was boiled for 12 hours, while stirring. Thereafter, the reaction mixture was filtered, and the filtrate was distilled, yielding 44.2 gm of ethyl 2-phenoxy-propionate, b.p. 93°-94° C. at 0.1 mm Hg.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:15]([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[O:7]([CH:15]([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
111 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
89 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.